molecular formula C13H15N3O3 B174915 ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate CAS No. 15001-13-5

ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B174915
CAS No.: 15001-13-5
M. Wt: 261.28 g/mol
InChI Key: BUDSDMNAGPWSFE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group at the 5-position, a methoxyphenyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets through hydrogen bonds . This interaction often results in the inhibition of the target’s activity .

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to various downstream effects, including antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds . These factors can include temperature, pH, and the presence of other compounds, which can affect the compound’s stability, efficacy, and overall action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
  • 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Comparison: Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents at the 1-position. The methoxy group can enhance the compound’s solubility and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-4-6-10(18-2)7-5-9/h4-8H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDSDMNAGPWSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15001-13-5
Record name ETHYL 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of (Z)-ethyl 2-cyano-3-ethoxyacrylate (9.64 g, 57.0 mmol), 4-methoxyphenylhydrazine hydrochloride (9.95 g, 57.0 mmol) and Na2CO3 (6.04 g, 57.0 mmol) in EtOH (480 mL) was refluxed for 5 h and stirred overnight at rt. The insoluble material was filtered off and the filtrate was concentrated and solid precipitated. The precipitate was collected and washed with MeOH and washed with water extensively. The pale solid was dried to provide the desired product: 1H NMR (400 MHz, DMSO-D6) δ ppm 7.65 (1H, s), 7.42 (2H, d), 7.07 (2H, d), 6.15 (2H, s), 4.14-4.26 (2H, m), 3.81 (3H, s), 1.27 (3H, t).
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
6.04 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Twenty grams of (4-methoxyphenyl)hydrazine hydrochloride, 18.6 g of ethyl (ethoxymethylene)cyanoacetate and 15.2 g of potassium carbonate were combined with 200 ml of ethanol and refluxed for 20 hours. The mixture was cooled and poured into ice water. The precipitated solid was collected by filtration, dried and recrystallized from ethanol to afford 8.1 g of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Yield 28%. mp=209°-211° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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